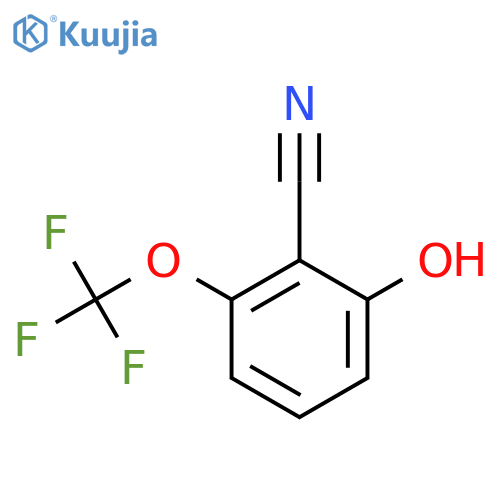

Cas no 1261852-86-1 (2-Hydroxy-6-(trifluoromethoxy)benzonitrile)

2-Hydroxy-6-(trifluoromethoxy)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-6-(trifluoromethoxy)benzonitrile

-

- インチ: 1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3,13H

- InChIKey: RJVSKOGHEJDAPP-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC=C(C=1C#N)O)(F)F

計算された属性

- せいみつぶんしりょう: 203.01941286 g/mol

- どういたいしつりょう: 203.01941286 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 203.12

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 53.2

2-Hydroxy-6-(trifluoromethoxy)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014003344-1g |

2-Hydroxy-6-(trifluoromethoxy)benzonitrile |

1261852-86-1 | 97% | 1g |

1,490.00 USD | 2021-06-22 | |

| Alichem | A014003344-250mg |

2-Hydroxy-6-(trifluoromethoxy)benzonitrile |

1261852-86-1 | 97% | 250mg |

484.80 USD | 2021-06-22 | |

| Alichem | A014003344-500mg |

2-Hydroxy-6-(trifluoromethoxy)benzonitrile |

1261852-86-1 | 97% | 500mg |

815.00 USD | 2021-06-22 |

2-Hydroxy-6-(trifluoromethoxy)benzonitrile 関連文献

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

2-Hydroxy-6-(trifluoromethoxy)benzonitrileに関する追加情報

Introduction to 2-Hydroxy-6-(trifluoromethoxy)benzonitrile (CAS No: 1261852-86-1)

2-Hydroxy-6-(trifluoromethoxy)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 1261852-86-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzonitrile class, characterized by the presence of a nitrile group (-CN) attached to a benzene ring. The structural features of this molecule, particularly the hydroxyl (-OH) and trifluoromethoxy (-OCH₂CF₃) substituents, endow it with unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The hydroxyl group at the 2-position and the trifluoromethoxy group at the 6-position of the benzene ring play crucial roles in modulating the electronic and steric properties of the molecule. The hydroxyl group introduces polarity and potential hydrogen bonding capabilities, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive moiety for drug design. These structural attributes have positioned 2-Hydroxy-6-(trifluoromethoxy)benzonitrile as a key building block in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying and developing new compounds with enhanced pharmacological profiles. The benzonitrile scaffold is particularly well-studied due to its versatility in medicinal chemistry. Researchers have leveraged its core structure to develop molecules with activities ranging from anti-inflammatory to anticancer effects. The incorporation of electron-withdrawing groups such as nitrile and fluorinated alkoxy substituents further fine-tunes the pharmacokinetic properties of these derivatives, improving their bioavailability and target specificity.

One of the most compelling aspects of 2-Hydroxy-6-(trifluoromethoxy)benzonitrile is its potential application in the synthesis of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with kinases and phosphodiesterases, which are implicated in various diseases, including cancer and neurodegenerative disorders. The trifluoromethoxy group, in particular, has been shown to increase binding affinity and selectivity by modulating hydrogen bonding interactions and electronic effects.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-Hydroxy-6-(trifluoromethoxy)benzonitrile. Molecular modeling techniques allow researchers to predict how different substituents will influence molecular interactions, enabling the rapid design of optimized analogs. This high-throughput virtual screening approach has been instrumental in identifying lead compounds for further experimental validation. The integration of machine learning algorithms into drug discovery pipelines has also enhanced our ability to predict pharmacological activity, making compounds like this one more accessible for therapeutic development.

The pharmaceutical industry has shown particular interest in benzonitrile derivatives due to their broad spectrum of biological activities. For example, modifications to the core benzonitrile structure have led to the identification of novel antimicrobial agents that combat resistant bacterial strains. Additionally, researchers have explored its potential as a precursor for developing antiviral drugs, particularly those targeting RNA-dependent RNA polymerases found in viruses such as influenza and hepatitis C. The structural flexibility of 2-Hydroxy-6-(trifluoromethoxy)benzonitrile allows for further functionalization, enabling chemists to tailor properties such as solubility, stability, and metabolic clearance.

In conclusion, 2-Hydroxy-6-(trifluoromethoxy)benzonitrile (CAS No: 1261852-86-1) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features—combining both polar and lipophilic moieties—make it an ideal starting point for synthesizing next-generation therapeutics. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in pharmaceutical innovation. The ongoing development of advanced synthetic methodologies and computational tools ensures that compounds like this will continue to play a pivotal role in addressing unmet medical needs.

1261852-86-1 (2-Hydroxy-6-(trifluoromethoxy)benzonitrile) 関連製品

- 2305253-55-6(5-Methoxypiperidin-3-ol;hydrochloride)

- 2091054-18-9(2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one)

- 1337264-95-5(4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

- 14438-63-2(1-(2,5-dimethoxyphenyl)-2-nitroethan-1-ol)

- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)

- 1219967-99-3(3-(4-Bromo-3-methylphenoxy)piperidinehydrochloride)

- 2137572-18-8(5-(3-chloro-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine)

- 1796947-25-5(4-Cyano-N-[[2-(3-thienyl)phenyl]methyl]benzenepropanamide)

- 2248174-77-6((2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine)

- 2171947-26-3(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid)